molecular formula C33H33N9O2 B1684331 (R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide CAS No. 942183-80-4

(R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide

Cat. No. B1684331
CAS RN: 942183-80-4
M. Wt: 587.7 g/mol
InChI Key: HDAJDNHIBCDLQF-RUZDIDTESA-N
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Description

The extracellular regulated kinases 1 and 2 (ERK1/2) are functionally redundant kinases activated by a variety of growth factors and mitogens. SCH 772984 is a potent inhibitor of ERK1 and ERK2 (IC50s = 4 and 1 nM, respectively). It is highly selective, with only seven kinases of 300 tested showing more than 50% inhibition at a concentration of 1 µM. SCH 772984 has nanomolar cytotoxicity in tumor cells with mutations in BRAF, NRAS, or KRAS. It is effective in vivo, inducing regression of xenograft tumors in mice. SCH 772984 displays slow binding kinetics, binding to a novel binding pocket in inactive ERK isoforms.
SCH772984 is an potent and selective ERK inhibitor with potential anticancer activity. SCH722984 showed activity against BRAF mutant, NRAS mutant and wild-type melanoma. Combining vemurafenib and SCH722984 in BRAF mutant melanoma was synergistic in a majority of cell lines and significantly delayed the onset of acquired resistance in long term in vitro assays. Therefore, SCH772984 may be clinically applicable as a treatment for non-BRAF mutant melanoma or in BRAF-mutant melanoma with innate or acquired resistance, alone or in combination with BRAF inhibitors.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For example, novel pyrazolopyrimidine derivatives have been synthesized and screened for their cytotoxic activities against cancer cell lines, as well as for their 5-lipoxygenase inhibition activity, indicating potential applications in cancer therapy and inflammation control (Rahmouni et al., 2016).

Antimicrobial Activity

Derivatives featuring pyrimidine and piperazine moieties, akin to segments found in the queried compound, have been synthesized and assessed for antimicrobial activity. This includes research on compounds that exhibited significant inhibitory action against a range of microorganism strains, highlighting the potential application of such molecules in developing new antimicrobial agents (Yurttaş et al., 2016).

Enantioselective Synthesis

The enantioselective synthesis of compounds, including those with structural elements similar to the queried molecule, has been explored to develop potent receptor antagonists. Such processes involve convergent, stereoselective approaches that may be applicable in creating enantiomerically pure substances for therapeutic use, exemplified by the development of a calcitonin gene-related peptide (CGRP) receptor antagonist (Cann et al., 2012).

Anti-angiogenic and DNA Cleavage Studies

Novel carboxamide derivatives, sharing the pyrimidinyl and piperazine components with the queried compound, have been investigated for their anti-angiogenic properties and DNA cleavage abilities. This research points towards applications in cancer treatment, where inhibiting angiogenesis and affecting DNA integrity could be crucial strategies (Kambappa et al., 2017).

Metabolic Pathways in Clinical Trials

Understanding the metabolism of molecules containing similar structural frameworks, such as flumatinib, an antineoplastic tyrosine kinase inhibitor, reveals insights into their metabolic pathways in humans. This knowledge assists in the development of novel therapeutic agents by identifying metabolic stability and potential metabolites, which is critical for safety and efficacy assessments in drug development (Gong et al., 2010).

Mechanism of Action

Target of Action

SCH772984, also known as ®-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide, is a novel and selective inhibitor of ERK1/2 . ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer due to activating mutations of growth factor receptors, RAS, or BRAF .

Mode of Action

SCH772984 interacts with its targets, ERK1/2, by inhibiting both the catalytic activity of ERK1/2 and its phosphorylation by MEK . This dual mechanism of action is distinct from other ERK inhibitors that target only the ATP-binding site and thus inhibit only the catalytic activity of the kinases .

Biochemical Pathways

SCH772984 affects the MAPK pathway, a critical signaling pathway in cancer. By inhibiting ERK1/2, SCH772984 effectively blocks MAPK signaling, leading to the inhibition of cell proliferation . It has been shown to be effective in tumor cells with mutations in BRAF, NRAS, or KRAS .

Result of Action

The molecular and cellular effects of SCH772984’s action include the inhibition of MAPK signaling and cell proliferation . It has been shown to induce tumor regressions in xenograft models at tolerated doses . In addition, SCH772984 has been reported to cause G1 arrest and induce apoptosis .

Action Environment

The effectiveness of SCH772984 can be influenced by the genetic environment of the tumor cells. For instance, it has been found to be particularly effective in tumor cells with mutations in BRAF, NRAS, or KRAS . Moreover, SCH772984 has shown effectiveness in models resistant to BRAF or MEK inhibitors, as well as in tumor cells resistant to concurrent treatment with BRAF and MEK inhibitors .

properties

IUPAC Name

(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAJDNHIBCDLQF-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
(R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
(R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide
Reactant of Route 5
(R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
(R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide

Q & A

Q1: What is the primary mechanism of action of SCH772984?

A1: SCH772984 is an ATP-competitive inhibitor of ERK1/2. [] This means it competes with ATP for binding to the active site of ERK1/2 kinases, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation, survival, and other cellular processes. []

Q2: How does SCH772984's binding mode differ from other ERK inhibitors, and what are the implications?

A2: Unlike some ERK inhibitors that primarily function as type I inhibitors, SCH772984 exhibits characteristics of both type I and type II kinase inhibitors. [] It induces a conformational change in the glycine-rich loop of ERK2, causing Tyr36 to tuck underneath, forming a unique binding pocket. [] This distinct binding mode potentially contributes to its ability to modulate both the catalytic activity and phosphorylation of ERK1/2, potentially offering advantages in overcoming resistance mechanisms observed with other MAPK pathway inhibitors. []

Q3: What are the downstream consequences of ERK1/2 inhibition by SCH772984 on the MAPK pathway?

A3: SCH772984 effectively blocks the phosphorylation of downstream targets of ERK1/2, such as Ribosomal S6 Kinase (RSK). [] This inhibition disrupts the MAPK signaling cascade, ultimately impacting various cellular processes, including cell cycle progression, apoptosis, and the production of extracellular matrix components involved in desmoplasia. [, , , ]

Q4: How does SCH772984 impact cell cycle progression and apoptosis in sensitive cancer cells?

A4: Studies show that SCH772984 treatment leads to impaired cell cycle progression, particularly through the G1 phase. [] It also induces apoptosis, evidenced by increased levels of cleaved caspase-3. [] This dual effect on both cell cycle and apoptotic machinery contributes to its antitumor activity.

Q5: Does SCH772984 impact cellular senescence?

A5: Yes, prolonged exposure to SCH772984 can induce senescence in sensitive cancer cell lines. [] This has been observed with the upregulation of senescence markers like senescence-associated beta-galactosidase, p16, and the loss of phospho-RB. [] The onset of senescence appears to be linked to the downregulation of MYC protein expression. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.